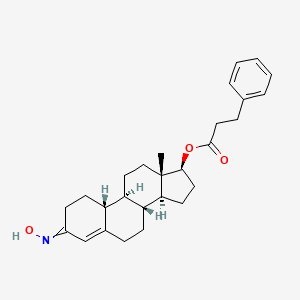
17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” is a synthetic organic compound that belongs to the class of steroidal oximes. These compounds are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” typically involves multiple steps, starting from a suitable steroidal precursor. The key steps may include:
Oxidation: Conversion of the hydroxyl group to a ketone.
Oximation: Formation of the oxime group at the 3rd position.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo further oxidation to form different oxime derivatives.
Reduction: Reduction reactions can convert the oxime group back to an amine.
Substitution: The phenylpropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the oxime group would yield the corresponding amine derivative.
Scientific Research Applications
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs.
Biological Studies: Investigation of its effects on biological systems, such as hormone receptors.
Industrial Applications: Use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of “17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” would depend on its specific interactions with molecular targets. This may involve binding to hormone receptors, modulating enzyme activity, or affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Estradiol Oxime: Another steroidal oxime with similar structural features.
Testosterone Oxime: A related compound with a different steroidal backbone.
Uniqueness
“17-(1-Oxo-3-phenylpropoxy)-estr-4-en-3-one 3-oxime” may have unique properties due to the presence of the phenylpropoxy group, which can influence its biological activity and chemical reactivity.
Properties
CAS No. |
82332-16-9 |
|---|---|
Molecular Formula |
C27H35NO3 |
Molecular Weight |
421.6 g/mol |
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-3-hydroxyimino-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate |
InChI |
InChI=1S/C27H35NO3/c1-27-16-15-22-21-11-9-20(28-30)17-19(21)8-10-23(22)24(27)12-13-25(27)31-26(29)14-7-18-5-3-2-4-6-18/h2-6,17,21-25,30H,7-16H2,1H3/t21-,22+,23+,24-,25-,27-/m0/s1 |
InChI Key |
SDLZFJILLIPGPA-QNTYDACNSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CC[C@H]35 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=NO)CCC35 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


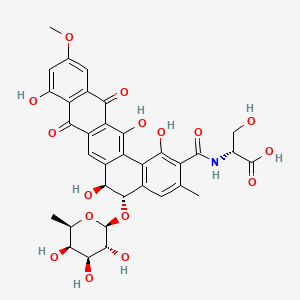
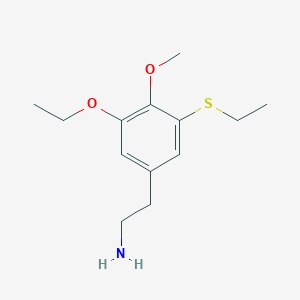
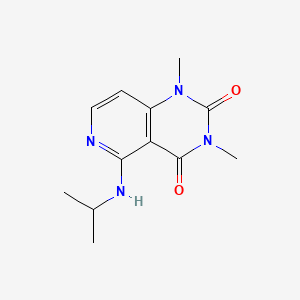
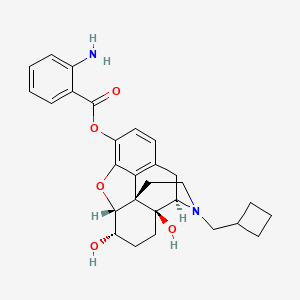
![4-Dietilaminoetossi-difenil-etilene cloridrato [Italian]](/img/structure/B12761350.png)
![acetic acid;(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1-bromonaphthalen-2-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12761361.png)
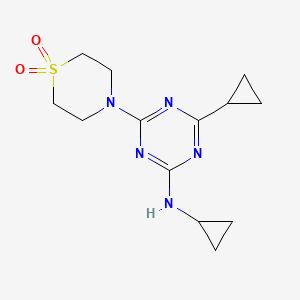
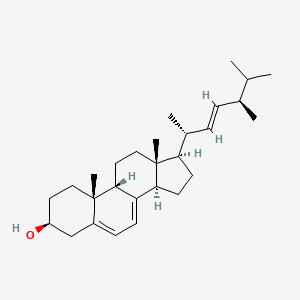
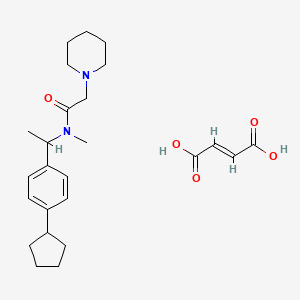
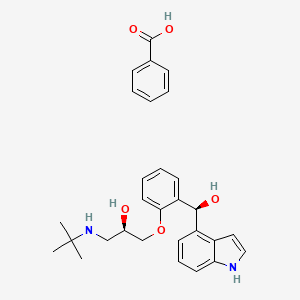
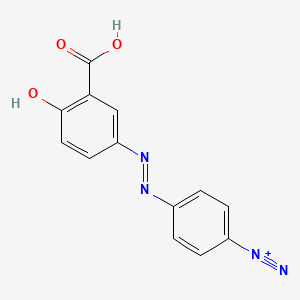
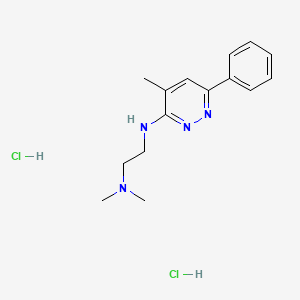
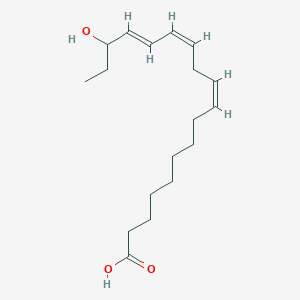
![N,N-dimethyl-2-[1-(2-methylphenyl)-3,4-dihydroisoquinolin-3-yl]ethanamine;oxalic acid](/img/structure/B12761419.png)
